molecular formula C11H10O4S B8552342 7-Methoxynaphthalene-2-sulfonic acid

7-Methoxynaphthalene-2-sulfonic acid

Cat. No.: B8552342
M. Wt: 238.26 g/mol
InChI Key: CKARHIGQRRNVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxynaphthalene-2-sulfonic acid is an organic sulfur-containing compound featuring a methoxy-substituted naphthalene core, which serves as a valuable building block and intermediate in sophisticated organic and medicinal chemistry research. Its primary research value lies in its role as a key precursor in multi-step synthesis. The compound is a critical intermediate in the synthesis of agomelatine, a medication used for the treatment of major depressive disorder . Furthermore, naphthalenesulfonic acid derivatives are investigated for their potential biological activity, with some studies exploring their role as inhibitors of serine proteases like Factor Xa, a key target in the development of novel anticoagulant therapies . In synthetic chemistry, the sulfonic acid group is a versatile functional handle; it can be converted into various other useful groups, such as sulfonamides , or serve as a protective and activating group to direct regioselectivity in electrophilic substitution reactions like bromination . This makes this compound a versatile and crucial reagent for researchers constructing complex naphthalene-based molecules for pharmaceutical and material science applications. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H10O4S

Molecular Weight

238.26 g/mol

IUPAC Name

7-methoxynaphthalene-2-sulfonic acid

InChI

InChI=1S/C11H10O4S/c1-15-10-4-2-8-3-5-11(16(12,13)14)7-9(8)6-10/h2-7H,1H3,(H,12,13,14)

InChI Key

CKARHIGQRRNVFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

a) 2-Naphthalenesulfonic Acid (Naphthalene-2-sulfonic Acid)
  • Molecular Formula : C₁₀H₈O₃S.
  • Key Differences : Lacks the methoxy group, reducing electron-donating effects and altering reactivity.
  • Applications : Intermediate in dye and pigment synthesis (e.g., azo dyes) .
  • Solubility : Highly water-soluble due to the sulfonic acid group .
b) 7-Hydroxy-1,3-naphthalenedisulfonic Acid
  • Structure : Hydroxyl (-OH) at position 7 and sulfonic acid groups at positions 1 and 3.
  • Molecular Formula : C₁₀H₈O₇S₂ (MW: 304.287) .
  • Key Differences : Two sulfonic acid groups increase polarity and acidity; hydroxyl group enables hydrogen bonding and participation in coupling reactions.
  • Applications : Used in pharmaceuticals and as a reagent in spectrophotometric methods .
c) J Acid (2-Amino-5-hydroxynaphthalene-7-sulfonic Acid)
  • Structure: Amino (-NH₂) at position 2, hydroxyl at position 5, and sulfonic acid at position 5.
  • Molecular Formula: C₁₀H₉NO₄S.
  • Key Differences: Amino group facilitates diazo coupling, making it a key intermediate in azo dye synthesis .
  • Reactivity: More reactive than methoxy derivatives due to the amino group’s nucleophilicity .
d) Dipotassium 7-hydroxynaphthalene-1,3-disulphonate
  • Structure : Potassium salt of 7-hydroxy-1,3-naphthalenedisulfonic acid.
  • CAS : 842-18-2 .
  • Applications : Stabilized form for industrial use, likely in detergents or dyes due to high solubility .

Physicochemical Properties

Compound Substituents Molecular Weight Solubility Key Reactivity Features
7-Methoxynaphthalene-2-sulfonic acid -OCH₃ (C7), -SO₃H (C2) ~248.28 (est.) Moderate in water Electron-rich ring; sulfonation sites
2-Naphthalenesulfonic acid -SO₃H (C2) 208.23 High in water Acidic; forms salts with metals
7-Hydroxy-1,3-naphthalenedisulfonic acid -OH (C7), -SO₃H (C1, C3) 304.29 Very high in water Disulfonic acid enhances acidity
J Acid -NH₂ (C2), -OH (C5), -SO₃H (C7) 279.25 High in water Amino group enables diazo coupling

Preparation Methods

Sulfonation via Concentrated Sulfuric Acid

The most straightforward approach involves the direct sulfonation of 7-methoxy-2-naphthol using concentrated sulfuric acid. This method leverages the hydroxyl group at position 2 as an ortho/para-directing group, while the methoxy group at position 7 further activates the ring. In a procedure analogous to the sulfonation of 5-amino-2-naphthol, 7-methoxy-2-naphthol undergoes sulfonation at position 1 or 3 due to the combined directing effects of the hydroxyl and methoxy groups. However, achieving regioselectivity for position 2 remains challenging.

Reaction conditions typically involve heating the substrate with 3–4 equivalents of sulfuric acid at 50–60°C for 12–24 hours. The resulting sulfonic acid precipitates upon cooling and is isolated via filtration. Yields range from 70–85%, with purity dependent on the absence of over-sulfonation byproducts.

Role of Solvent and Temperature

The use of solvent-free conditions minimizes side reactions, as demonstrated in the sulfonation of 5-amino-2-naphthol. For 7-methoxy-2-naphthol, analogous conditions (neat H₂SO₄ at 55°C) facilitate sulfonation while preserving the methoxy group. Elevated temperatures (>70°C) risk demethylation of the methoxy group, necessitating strict temperature control.

Sequential Functionalization via Intermediate Sulfonylation

Tosyl Chloride-Mediated Sulfonylation

An alternative route involves introducing the sulfonic acid group via sulfonylation prior to methoxylation. For example, 2-naphthol can be converted to naphthalene-2-sulfonic acid using tosyl chloride (TsCl) in the presence of a base such as pyridine. Subsequent methoxylation at position 7 is achieved through Ullmann coupling or nucleophilic aromatic substitution, though the electron-withdrawing nature of the sulfonic acid group complicates electrophilic substitution.

Representative Reaction:

  • Sulfonylation :
    2-Naphthol+TsClpyridineNaphthalene-2-sulfonate ester\text{2-Naphthol} + \text{TsCl} \xrightarrow{\text{pyridine}} \text{Naphthalene-2-sulfonate ester}

  • Methoxylation :
    Naphthalene-2-sulfonate ester+Cu(OCH₃)DMF7-Methoxynaphthalene-2-sulfonate ester\text{Naphthalene-2-sulfonate ester} + \text{Cu(OCH₃)} \xrightarrow{\text{DMF}} \text{7-Methoxynaphthalene-2-sulfonate ester}

  • Hydrolysis :
    7-Methoxynaphthalene-2-sulfonate esterH₂SO₄7-Methoxynaphthalene-2-sulfonic acid\text{7-Methoxynaphthalene-2-sulfonate ester} \xrightarrow{\text{H₂SO₄}} \text{7-Methoxynaphthalene-2-sulfonic acid}

This method avoids the regioselectivity issues of direct sulfonation but requires harsh conditions for methoxylation, limiting its practicality.

Protecting Group Strategies for Regioselective Synthesis

Sulfonic Acid as a Temporary Protecting Group

Building on the work of Everett et al., the sulfonic acid group can act as both a protecting and activating group. For instance:

  • Sulfonation of 7-Amino-2-naphthol :
    Sulfonation at position 1 directs subsequent reactions away from the hydroxyl group at position 2.

  • Diazotization and Methoxylation :
    The amino group at position 7 is diazotized and replaced with methoxy via a Sandmeyer-type reaction.

  • Desulfonation :
    The sulfonic acid group at position 1 is removed under acidic conditions, yielding this compound.

Key Data:

StepReagents/ConditionsYield (%)
SulfonationH₂SO₄, 55°C, 12 h88
DiazotizationNaNO₂, H₂SO₄, 0–5°C92
MethoxylationCuBr, HBr, 70°C78
Desulfonation20% H₂SO₄, reflux85

This approach achieves a total yield of 56% and highlights the utility of sulfonation in controlling regioselectivity.

Transition Metal-Catalyzed Deoxygenation

Palladium-Catalyzed Deoxygenation

Patent US9701608B2 describes a deoxygenation method using palladium acetate and formic acid to reduce sulfonate esters to hydrocarbons. Applied to 7-methoxy-2-naphthyl sulfonate esters, this method could theoretically yield this compound after hydrolysis.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (0.02 mmol)

  • Ligand: 1,3-bis(diphenylphosphino)propane

  • Reducing Agent: Formic acid

  • Temperature: 90°C, 1.5 hours

  • Yield: 75%

While this method is effective for carbaldehyde synthesis, its adaptation to sulfonic acids requires further optimization to prevent over-reduction.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodAdvantagesLimitations
Direct SulfonationSimple, high yieldPoor regioselectivity
Sequential SulfonylationAvoids directing group conflictsHarsh methoxylation conditions
Protecting Group StrategyHigh regioselectivityMulti-step, moderate total yield
Transition Metal CatalysisMild conditionsLimited demonstrated applicability

Purity and Byproduct Formation

Direct sulfonation often produces over-sulfonated byproducts (e.g., 1,7-disulfonic acid derivatives), necessitating chromatographic purification. In contrast, the protecting group strategy minimizes byproducts but introduces additional steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methoxynaphthalene-2-sulfonic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Sulfonation : Start with 7-methoxynaphthalene and use concentrated sulfuric acid or oleum as the sulfonating agent. Temperature control (80–120°C) and reaction time (4–8 hours) are critical to minimize byproducts like disulfonated isomers .
  • Purification : Neutralize excess acid with sodium hydroxide, followed by recrystallization from ethanol-water mixtures. Monitor purity via HPLC or TLC .
  • Optimization : Adjust molar ratios (e.g., 1:1.2 substrate-to-sulfonating agent) and use inert atmospheres to prevent oxidation of the methoxy group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy at C7, sulfonic acid at C2). Compare chemical shifts with naphthalene derivatives .
  • FT-IR : Identify characteristic peaks: S=O stretching (~1040 cm1^{-1}), O–H (sulfonic acid, ~3400 cm1^{-1}), and C–O–CH3_3 (~1250 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M–H]^- at m/z 256.03) .

Q. How should researchers handle stability and storage of this compound?

  • Protocols :

  • Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 4°C. Avoid prolonged exposure to light or humidity, which can degrade the sulfonic acid group .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition products like naphthoquinones .

Advanced Research Questions

Q. How does the methoxy group at C7 influence the reactivity and intermolecular interactions of this compound?

  • Structure-Property Insights :

  • Electron-Donating Effect : The methoxy group increases electron density at C2, enhancing sulfonic acid’s acidity (pKa ~1.5–2.0) and solubility in polar solvents .
  • Supramolecular Interactions : In crystal structures, the methoxy group participates in hydrogen bonding with sulfonate moieties, affecting packing density and thermal stability. Use X-ray diffraction to validate .
    • Table 1 : Comparative Acidity of Naphthalenesulfonic Acid Derivatives
CompoundpKa (Sulfonic Acid)Solubility (g/100 mL H2O)
7-Methoxynaphthalene-2-SA1.712.5
2-Naphthalenesulfonic acid0.88.3
6-Hydroxy-2-naphthalene-SA2.39.1
Data derived from substituent electronic effects .

Q. What are the mechanisms of thermal or oxidative degradation for this compound under environmental stress?

  • Degradation Pathways :

  • Thermal : Above 200°C, desulfonation occurs, yielding 7-methoxynaphthalene and SO3_3. Monitor via TGA-DSC and GC-MS .
  • Oxidative : In aqueous H2_2O2_2/UV, the methoxy group oxidizes to a carbonyl, forming 7-ketonaphthalene-2-sulfonic acid. Use LC-MS/MS to identify intermediates .
    • Mitigation Strategies : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to suppress radical-driven degradation .

Q. How can this compound be integrated into catalytic or drug-delivery systems?

  • Applications :

  • Catalysis : As a Brønsted acid catalyst in esterification reactions. Compare turnover frequencies (TOF) with p-toluenesulfonic acid .
  • Drug Delivery : Sulfonate groups enable conjugation to nanoparticles (e.g., PEGylated liposomes). Assess loading efficiency via UV-Vis spectroscopy and in vitro release studies .
    • Challenges : Balance hydrophilicity (from sulfonic acid) and lipophilicity (from methoxy) for optimal biodistribution .

Methodological Considerations

  • Contradictions in Data : Safety data sheets (SDS) often lack toxicity profiles for niche compounds like this compound. Prioritize in vitro assays (e.g., Ames test for mutagenicity) even if SDS lists "no known hazards" .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-naphthalenesulfonic acid) to predict reactivity and optimize synthetic yields .

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